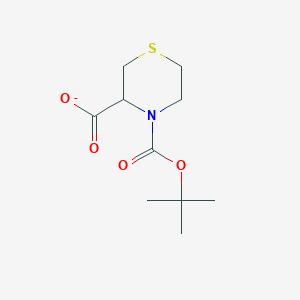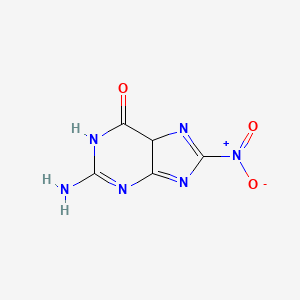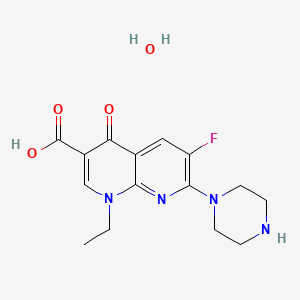
2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one is a chemical compound with a unique structure that includes an ethoxymethyl group, a hydroxy group, and a diazinanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethoxymethyl chloride with a suitable diazinanone precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol.
科学研究应用
2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins or enzymes, affecting their activity. The ethoxymethyl group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with its targets.
相似化合物的比较
Similar Compounds
- 2-(Methoxymethyl)-6-hydroxy-1,3-diazinan-4-one
- 2-(Butoxymethyl)-6-hydroxy-1,3-diazinan-4-one
- 2-(Trimethylsilyl)ethoxymethyl chloride
Uniqueness
2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C7H14N2O3 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
2-(ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one |
InChI |
InChI=1S/C7H14N2O3/c1-2-12-4-5-8-6(10)3-7(11)9-5/h5-6,8,10H,2-4H2,1H3,(H,9,11) |
InChI 键 |
VHVKZZIAWRYKQR-UHFFFAOYSA-N |
规范 SMILES |
CCOCC1NC(CC(=O)N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


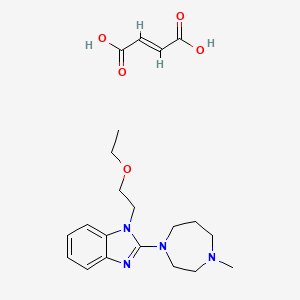
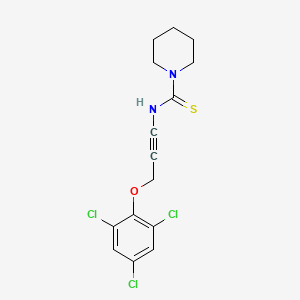

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12355907.png)
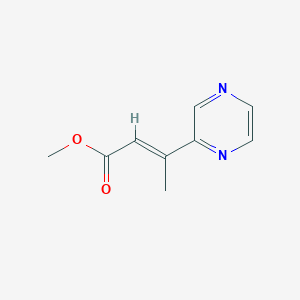
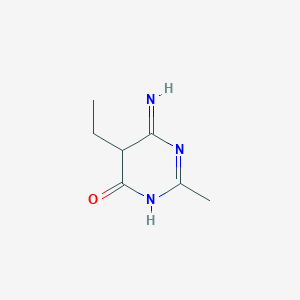
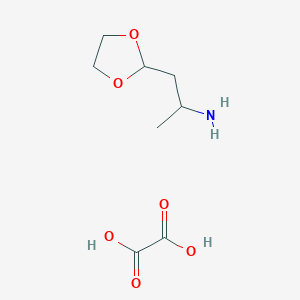
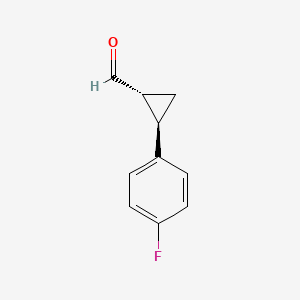
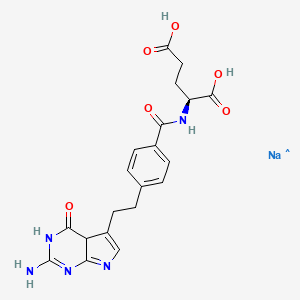
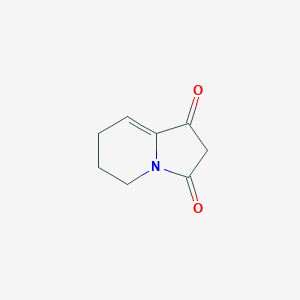
![(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid](/img/structure/B12355950.png)
